molecular formula C7H11FO3 B1493114 2-Fluoro-3-(oxolan-2-yl)propanoic acid CAS No. 1555099-60-9

2-Fluoro-3-(oxolan-2-yl)propanoic acid

Cat. No.: B1493114
CAS No.: 1555099-60-9
M. Wt: 162.16 g/mol
InChI Key: HYKIYTAKPYRQIM-UHFFFAOYSA-N
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Description

2-Fluoro-3-(oxolan-2-yl)propanoic acid is a fluorinated organic compound characterized by the presence of a fluorine atom and an oxolane ring (a cyclic ether) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(oxolan-2-yl)propanoic acid typically involves the fluorination of 3-(oxolan-2-yl)propanoic acid. This can be achieved using reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride) under controlled conditions to introduce the fluorine atom at the desired position.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar fluorination techniques. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-(oxolan-2-yl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: The fluorine atom can be reduced to a hydrogen atom, resulting in the formation of 3-(oxolan-2-yl)propanoic acid.

  • Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carbon dioxide and water.

  • Reduction: 3-(oxolan-2-yl)propanoic acid.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-(oxolan-2-yl)propanoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological systems.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-3-(oxolan-2-yl)propanoic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

  • 2-Fluoro-2-(oxolan-3-yl)acetic acid: Similar structure but with a different position of the fluorine atom.

  • 3-(Oxolan-2-yl)propanoic acid: Lacks the fluorine atom.

Uniqueness: 2-Fluoro-3-(oxolan-2-yl)propanoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts.

Properties

IUPAC Name

2-fluoro-3-(oxolan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKIYTAKPYRQIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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